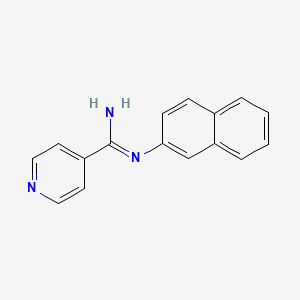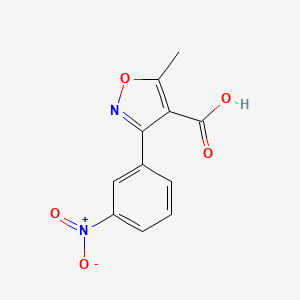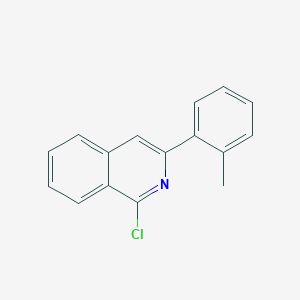
1-Chloro-3-(2-methylphenyl)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-(o-tolyl)isoquinoline is an organic compound belonging to the isoquinoline family Isoquinolines are aromatic heterocyclic compounds that consist of a benzene ring fused to a pyridine ring This particular compound features a chlorine atom at the first position and an o-tolyl group at the third position of the isoquinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Chloro-3-(o-tolyl)isoquinoline can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Pomeranz-Fritsch reaction is a well-known method for synthesizing isoquinoline derivatives. This reaction typically involves the condensation of benzaldehyde derivatives with aminoacetals, followed by cyclization under acidic conditions .
Industrial Production Methods
Industrial production of 1-Chloro-3-(o-tolyl)isoquinoline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient production. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance reaction rates and scalability .
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-3-(o-tolyl)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form isoquinoline N-oxides or reduction to yield dihydroisoquinoline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution: Amino or thio-substituted isoquinolines.
Oxidation: Isoquinoline N-oxides.
Reduction: Dihydroisoquinoline derivatives.
Coupling: Biaryl isoquinoline derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-3-(o-tolyl)isoquinoline has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Biology: The compound is utilized in the design of chemical probes for studying biological pathways.
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-(o-tolyl)isoquinoline depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors. For example, it can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways involved vary based on the biological context and the specific target.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloroisoquinoline: Lacks the o-tolyl group, making it less sterically hindered.
3-Chloroisoquinoline: Similar structure but with the chlorine atom at a different position.
1-Chloro-3-phenylisoquinoline: Features a phenyl group instead of an o-tolyl group.
Uniqueness
1-Chloro-3-(o-tolyl)isoquinoline is unique due to the presence of both the chlorine atom and the o-tolyl group, which can influence its reactivity and interactions with other molecules. The steric and electronic effects of these substituents can lead to distinct chemical properties and biological activities compared to other isoquinoline derivatives .
Propiedades
Número CAS |
54463-75-1 |
|---|---|
Fórmula molecular |
C16H12ClN |
Peso molecular |
253.72 g/mol |
Nombre IUPAC |
1-chloro-3-(2-methylphenyl)isoquinoline |
InChI |
InChI=1S/C16H12ClN/c1-11-6-2-4-8-13(11)15-10-12-7-3-5-9-14(12)16(17)18-15/h2-10H,1H3 |
Clave InChI |
FXDUGEWBUJHWRO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=CC3=CC=CC=C3C(=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


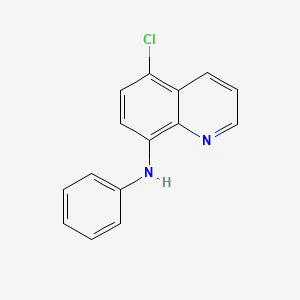



![5-Chloro-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11862861.png)
![1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,8-hexahydroisoquinoline](/img/structure/B11862869.png)

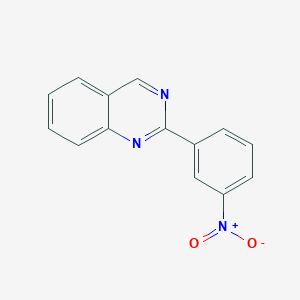
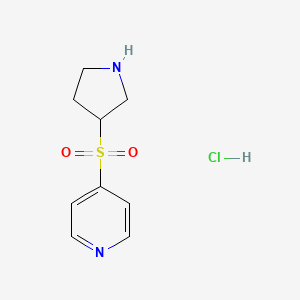
![Ethyl 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylate](/img/structure/B11862886.png)
